

Spectroscopic Characterization of 1-epi-Regadenoson Hydrazone: A Technical Guide

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Compound of Interest

Compound Name: 1-epi-Regadenoson hydrazone

Cat. No.: B12399335

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of **1-epi-Regadenoson hydrazone**, a key intermediate in the synthesis of a Regadenoson impurity.[1][2] Regadenoson is a selective A₂A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[3][4][5] A thorough structural elucidation and purity assessment of its intermediates, such as **1-epi-Regadenoson hydrazone**, is critical for drug safety and efficacy. This document outlines the standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, data presentation templates, and workflow diagrams are provided to guide researchers in the comprehensive analysis of this compound.

Introduction

Regadenoson is a potent and selective A₂A adenosine receptor agonist. Its synthetic pathway involves several intermediates, and the control of impurities is a crucial aspect of pharmaceutical development. **1-epi-Regadenoson hydrazone** is a known intermediate in the synthesis of an alpha-isomer impurity of Regadenoson.[1][2] The precise characterization of this hydrazone is essential to ensure the quality and purity of the final active pharmaceutical ingredient (API). Spectroscopic techniques are the cornerstone of this characterization,



providing detailed information about the molecular structure, functional groups, and purity of the compound. This guide presents a structured approach to the spectroscopic analysis of **1-epi-Regadenoson hydrazone**.

Molecular Profile

Property	Value	Source
Molecular Formula	C10H15N7O4	[2]
Molecular Weight	297.27 g/mol	[2]
IUPAC Name	(E)-1-(6-amino-9- ((2S,3R,4S,5R)-3,4-dihydroxy- 5- (hydroxymethyl)tetrahydrofura n-2-yl)-9H-purin-2- yl)hydrazinecarboxaldehyde	Hypothetical
CAS Number	2015222-41-8	[2]

Spectroscopic Data (Illustrative)

Note: The following tables present hypothetical data for illustrative purposes, as specific experimental data for **1-epi-Regadenoson hydrazone** is not publicly available. These tables serve as a template for data presentation.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆, Frequency: 400 MHz



Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.10	S	1H	Purine-H8
7.85	S	1H	Hydrazone-CH
7.30	br s	2H	-NH2
5.85	d	1H	Anomeric-H1'
5.50	br s	1H	Hydrazone-NH
5.45	d	1H	2'-OH
5.15	d	1H	3'-OH
4.60	t	1H	5'-OH
4.40	m	1H	H-2'
4.15	m	1H	H-3'
3.95	m	1H	H-4'
3.65	m	1H	H-5'a
3.55	m	1H	H-5'b

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆, Frequency: 100 MHz



Chemical Shift (δ) ppm	Assignment
162.5	Hydrazone-C=O
156.0	Purine-C6
152.8	Purine-C2
148.5	Purine-C4
139.5	Purine-C8
118.0	Purine-C5
87.5	C-1'
85.0	C-4'
73.0	C-2'
70.5	C-3'
61.5	C-5'

Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI+)

m/z (Observed)	Ion Species
298.12	[M+H]+
320.10	[M+Na]+

FT-IR (Infrared) Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3200	Broad	O-H, N-H stretching
3050	Medium	C-H stretching (aromatic)
2950 - 2850	Medium	C-H stretching (aliphatic)
1680	Strong	C=O stretching (amide)
1620	Strong	C=N stretching (imine)
1580	Medium	N-H bending
1100 - 1000	Strong	C-O stretching

UV-Vis (Ultraviolet-Visible) Data

Solvent: Methanol

λmax (nm)	Molar Absorptivity (ε) L·mol ⁻¹ ·cm ⁻¹	
265	15,000	

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **1-epi-Regadenoson hydrazone**.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum.



- Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon-13 spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the mass spectrometer.
 - Acquire spectra in both positive and negative ion modes.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.
- Data Analysis: Determine the monoisotopic mass of the parent ion and compare it with the calculated theoretical mass. Analyze fragmentation patterns if MS/MS experiments are performed.



Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Employ an FT-IR spectrometer with an ATR accessory.
- · Data Acquisition:
 - Collect a background spectrum of the clean ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O, C=N).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule and determine its concentration in solution.

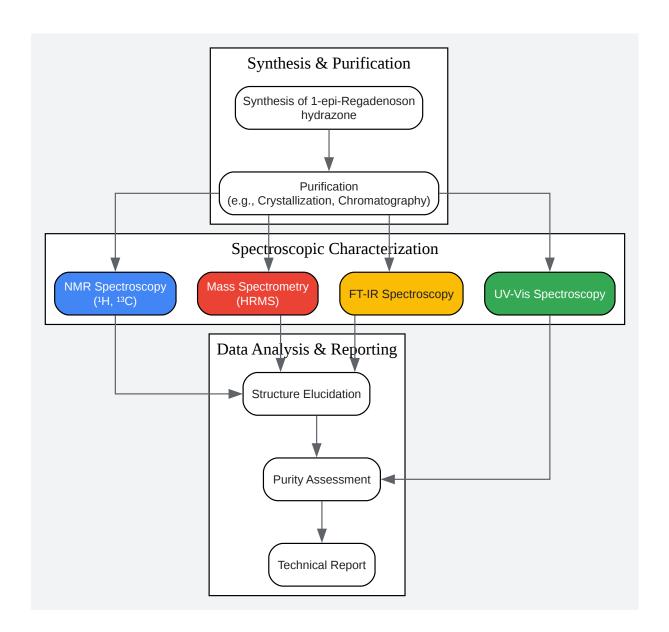
Methodology:

- Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol). Prepare a series of dilutions to determine the linear range of absorbance.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Record the absorption spectrum over a wavelength range of 200-800 nm.



- Use the pure solvent as a blank.
- Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

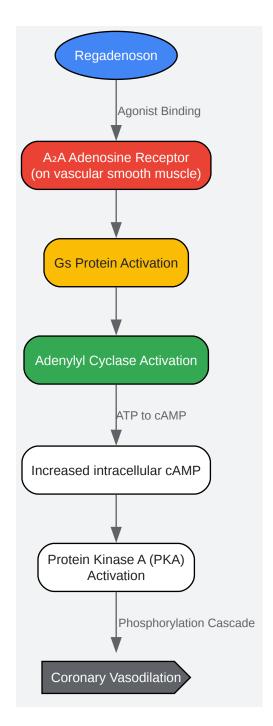
Diagrams



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Caption: Experimental workflow for the synthesis and characterization of **1-epi-Regadenoson hydrazone**.



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Caption: Signaling pathway of Regadenoson, a selective A2A adenosine receptor agonist.

Conclusion



The spectroscopic characterization of **1-epi-Regadenoson hydrazone** is a critical step in ensuring the quality and safety of Regadenoson. This guide provides a framework for the application of standard spectroscopic techniques—NMR, MS, FT-IR, and UV-Vis—to achieve a comprehensive structural elucidation and purity assessment. The detailed protocols and data presentation templates are intended to assist researchers in producing robust and reliable data for this important pharmaceutical intermediate. Adherence to these methodologies will contribute to a better understanding of the impurity profile of Regadenoson and support the development of safe and effective drug products.

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